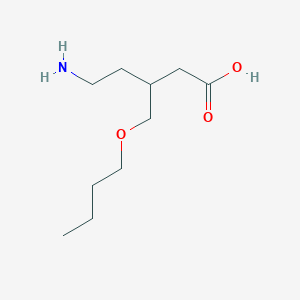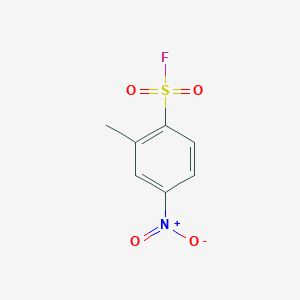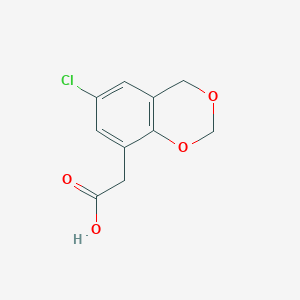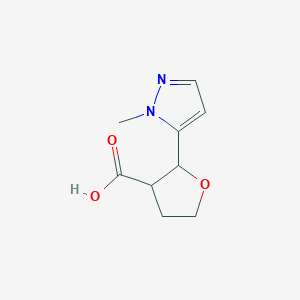
2-Methyl-decahydroisoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-decahydroisoquinolin-5-amine is a nitrogen-containing heterocyclic compound. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a decahydroisoquinoline core with a methyl group at the 2-position and an amine group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-decahydroisoquinolin-5-amine typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of 2-methyl-5-nitroisoquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The nitro group is reduced to an amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with palladium or platinum catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure complete reduction of the nitro group and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-decahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-decahydroisoquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-decahydroisoquinolin-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylisoquinoline: Lacks the decahydro structure and has different chemical properties.
Decahydroisoquinoline: Lacks the methyl and amine groups, resulting in different reactivity and applications.
5-Aminoisoquinoline: Lacks the decahydro structure and has different biological activities.
Uniqueness
2-Methyl-decahydroisoquinolin-5-amine is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group on the decahydroisoquinoline core. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-amine |
InChI |
InChI=1S/C10H20N2/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h8-10H,2-7,11H2,1H3 |
Clé InChI |
ZLNQAUZIIMMMAO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2C(C1)CCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)

![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B13222737.png)

![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)




![3-[(3-Chlorobenzyl)amino]propanoic acid](/img/structure/B13222769.png)

![2-[(Dimethylamino)methyl]-2-ethylbutanal](/img/structure/B13222776.png)


